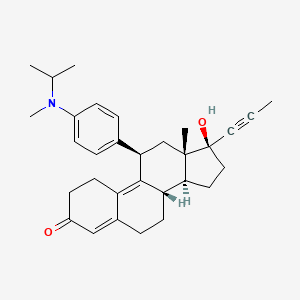

Toripristone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

91935-26-1 |

|---|---|

Molecular Formula |

C31H39NO2 |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C31H39NO2/c1-6-16-31(34)17-15-28-26-13-9-22-18-24(33)12-14-25(22)29(26)27(19-30(28,31)4)21-7-10-23(11-8-21)32(5)20(2)3/h7-8,10-11,18,20,26-28,34H,9,12-15,17,19H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1 |

InChI Key |

LOIYXTZQBQVHSF-PABOLRIOSA-N |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(C)C)C)O |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(C)C)C)O |

Other CAS No. |

91935-26-1 |

Synonyms |

RU 40555 RU-40555 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Toripristone on Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone (developmental code name RU-40555) is a potent and selective synthetic steroidal antagonist of the glucocorticoid receptor (GR).[1][2] While structurally and pharmacologically similar to its well-known counterpart, mifepristone (RU-486), this compound exhibits a distinct pharmacological profile, notably its lack of binding to orosomucoid (α1-acid glycoprotein). This document provides a comprehensive technical overview of the mechanism of action of this compound on glucocorticoid receptors, including its binding affinity, antagonist potency, and effects on downstream signaling pathways. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding of its molecular interactions.

Introduction to this compound and the Glucocorticoid Receptor

The glucocorticoid receptor is a ubiquitously expressed, ligand-activated transcription factor that plays a critical role in a vast array of physiological processes, including metabolism, inflammation, and stress response. Upon binding to its endogenous ligand, cortisol, or synthetic glucocorticoids like dexamethasone, the GR translocates to the nucleus and modulates the transcription of target genes. Dysregulation of GR signaling is implicated in numerous pathological conditions, making it a key target for therapeutic intervention.

This compound emerges as a high-affinity antagonist for the GR, offering a valuable tool for both research and potential therapeutic applications where blockade of glucocorticoid action is desired. Its mechanism of action primarily involves competitive inhibition of agonist binding to the GR, thereby preventing the downstream signaling cascade.

Quantitative Analysis of this compound's Interaction with Steroid Receptors

The efficacy and selectivity of a receptor antagonist are defined by its binding affinity and functional potency. The following tables summarize the available quantitative data for this compound's interaction with the glucocorticoid and progesterone receptors, with comparative data for Mifepristone provided for context.

| Compound | Receptor | Parameter | Value | Assay Conditions | Reference |

| This compound (RU-40555) | Glucocorticoid Receptor (GR) | Ki | 2.4 nM | Competition binding with [3H]dexamethasone in L929 cell lysates | [1][2] |

| Mifepristone (RU-486) | Glucocorticoid Receptor (GR) | Ki | ~2 nM | Converted from historic EC50 values | [3] |

| Mifepristone (RU-486) | Progesterone Receptor (PR) | Ki | 1.9 nM | Converted from historic EC50 values | [3] |

Table 1: Receptor Binding Affinity of this compound and Mifepristone

| Compound | Assay | Parameter | Result | Cell Line | Reference |

| This compound (RU-40555) | Dexamethasone-induced GR-mediated gene transcription | Antagonist Potency | Equally potent to Mifepristone | L929 mouse fibroblast cells | [1][2] |

| Mifepristone (RU-486) | Functional Antagonism | IC50 | 2.6 nM | In vitro assay | [4] |

Table 2: Functional Antagonist Activity of this compound and Mifepristone

Core Mechanism of Action: From Receptor Binding to Transcriptional Repression

The antagonistic action of this compound on the glucocorticoid receptor can be delineated into several key steps, each contributing to the overall blockade of glucocorticoid-mediated signaling.

Competitive Binding to the Glucocorticoid Receptor

This compound directly competes with endogenous and synthetic glucocorticoids for binding to the ligand-binding pocket of the GR.[1][2] With a high affinity, as indicated by its low nanomolar Ki value, this compound effectively occupies the receptor, preventing the binding of agonist molecules.

Modulation of Receptor Conformation and Nuclear Translocation

Upon binding an agonist, the GR undergoes a conformational change that facilitates its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. While this compound, like Mifepristone, also induces GR nuclear translocation, the conformation of the antagonist-bound receptor complex is distinct from the agonist-bound form.[1][2][5] This altered conformation is crucial for its antagonistic effects. Studies have shown that at nanomolar concentrations, both this compound and Mifepristone induce more GR translocation than the potent agonist dexamethasone.[1][2]

Impaired Interaction with Glucocorticoid Response Elements (GREs)

Once in the nucleus, the agonist-bound GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating their transcription. The this compound-bound GR complex, due to its altered conformation, is impaired in its ability to effectively interact with GREs and recruit the necessary coactivator proteins for gene transcription. While some GR antagonists like Mifepristone can induce a degree of GR-DNA binding, this does not lead to productive gene transcription.[6]

Downstream Effects on Gene Expression and the Hypothalamic-Pituitary-Adrenal (HPA) Axis

By preventing the activation of the GR, this compound effectively blocks the glucocorticoid-induced expression of target genes. In vivo studies in adrenalectomized rats have demonstrated the ability of this compound to block the suppressive effect of dexamethasone on acute stress-induced corticosterone secretion, confirming its potent antiglucocorticoid activity at the level of the hypothalamic-pituitary-adrenal (HPA) axis.[7] This action is a direct consequence of blocking the negative feedback loop mediated by glucocorticoids on the hypothalamus and pituitary gland.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound's antagonistic action on the glucocorticoid receptor.

Caption: Workflow for a competitive glucocorticoid receptor binding assay.

Caption: In vivo assay for GR antagonism on the HPA axis.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of glucocorticoid receptor antagonists like this compound.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor

-

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

-

Materials:

-

L929 mouse fibroblast cells (or other suitable cell line with high GR expression).

-

Lysis buffer (e.g., Tris-HCl, EDTA, molybdate).

-

[3H]dexamethasone (radiolabeled agonist).

-

Unlabeled dexamethasone (for determining non-specific binding).

-

This compound (test compound).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Culture and harvest L929 cells.

-

Prepare cytosolic extracts by cell lysis and centrifugation.

-

In a multi-well plate, set up triplicate reactions containing:

-

Total binding: Cell lysate and [3H]dexamethasone.

-

Non-specific binding: Cell lysate, [3H]dexamethasone, and a saturating concentration of unlabeled dexamethasone.

-

Competitive binding: Cell lysate, [3H]dexamethasone, and serial dilutions of this compound.

-

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound and use non-linear regression analysis to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GR-Mediated Gene Transcription Assay (Reporter Assay)

-

Objective: To determine the functional antagonist potency of this compound in inhibiting agonist-induced gene transcription.

-

Materials:

-

A suitable cell line (e.g., AtT20) co-transfected with a GR expression vector and a reporter plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

-

Dexamethasone (agonist).

-

This compound (test compound).

-

Cell culture reagents.

-

Luciferase assay reagent and luminometer (if using luciferase reporter).

-

-

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with:

-

Vehicle control.

-

Dexamethasone alone (to induce maximal reporter gene expression).

-

This compound alone (to assess for any agonist activity).

-

A fixed concentration of dexamethasone in the presence of increasing concentrations of this compound.

-

-

Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

-

Normalize the reporter activity to total protein concentration to account for variations in cell number.

-

Plot the percentage of inhibition of dexamethasone-induced reporter activity against the concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

In Vivo HPA Axis Suppression Assay

-

Objective: To assess the in vivo efficacy of this compound in antagonizing the effects of glucocorticoids on the HPA axis.

-

Materials:

-

Adrenalectomized male rats.

-

Dexamethasone.

-

This compound.

-

Vehicle for injections.

-

Equipment for stress induction (e.g., restraint tubes).

-

Assay kits for measuring plasma corticosterone (e.g., RIA or ELISA).

-

-

Procedure:

-

Allow adrenalectomized rats to recover from surgery.

-

Divide the animals into treatment groups (e.g., vehicle, dexamethasone alone, this compound + dexamethasone).

-

Administer the respective treatments via the appropriate route (e.g., subcutaneous injection).

-

After a defined period, subject the animals to an acute stressor.

-

Collect blood samples at specified time points post-stressor.

-

Separate plasma and store frozen until analysis.

-

Measure plasma corticosterone concentrations using a validated assay.

-

Analyze the data to determine if this compound can block the dexamethasone-induced suppression of the stress-induced rise in corticosterone.

-

Conclusion

This compound (RU-40555) is a potent and selective glucocorticoid receptor antagonist. Its mechanism of action involves competitive binding to the GR, leading to an altered receptor conformation that, despite allowing for nuclear translocation, prevents effective interaction with GREs and subsequent transcriptional activation. This results in a robust blockade of glucocorticoid-mediated signaling, both in vitro and in vivo. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other GR-modulating compounds. Further research to fully elucidate its selectivity profile against a broader range of steroid receptors and to explore its therapeutic potential is warranted.

References

- 1. The steroid receptor antagonists RU40555 and RU486 activate glucocorticoid receptor translocation and are not excreted by the steroid hormones transporter in L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Differential effects of the new glucocorticoid receptor antagonist ORG 34517 and RU486 (mifepristone) on glucocorticoid receptor nuclear translocation in the AtT20 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of RU28318 and RU40555 as selective mineralocorticoid receptor and glucocorticoid receptor antagonists, respectively: receptor measures and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

RU-40555 and the Progesterone Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-40555 is a steroid derivative recognized primarily for its potent antagonist activity at the glucocorticoid receptor (GR). It is structurally related to the well-known compound RU-486 (mifepristone), differing by a single methyl group.[1] While extensively characterized for its interaction with the GR, its binding affinity and functional impact on the progesterone receptor (PR) are less documented in publicly available literature. This guide provides a comprehensive technical overview of the available information regarding RU-40555's interaction with the progesterone receptor, supplemented with data from its close analog, RU-486, where specific data for RU-40555 is unavailable. We will delve into quantitative binding data, detailed experimental protocols for assessing receptor binding, and the intricate signaling pathways associated with the progesterone receptor.

Quantitative Binding Affinity Data

Extensive searches for quantitative binding affinity data (Ki or IC50 values) of RU-40555 specifically for the progesterone receptor have not yielded precise figures in the available scientific literature. However, it is acknowledged that RU-40555, similar to RU-486, possesses affinity for both the glucocorticoid and progesterone receptors.[1]

For the purpose of providing a quantitative context, the binding affinity of the closely related and extensively studied compound, RU-486 (Mifepristone), for the progesterone receptor is presented below. It is crucial to note that these values are for RU-486 and should be considered as a reference point for the potential binding characteristics of RU-40555, not as direct data.

Table 1: Progesterone Receptor Binding Affinity of RU-486 (Mifepristone)

| Compound | Receptor | Assay Type | Reported Value | Species | Reference |

| RU-486 | Progesterone Receptor (PR) | Competitive Binding ([³H]R5020) | IC50: 1.3 nM | Cell-based | [2] |

| RU-486 | Progesterone Receptor (PR) | Competitive Binding | Ki: 0.64 nM | Not Specified | [2] |

| RU-486 | Progesterone Receptor (PR) | Relative Binding Affinity | RBA: ≥ R5020 > Progesterone | Rat (ovary) | [3] |

| Metabolites of RU-486 | Progesterone Receptor (PR) | Relative Binding Affinity | 9-21% of RU-486 | Human | [4] |

Experimental Protocols

The determination of a compound's binding affinity for the progesterone receptor is typically achieved through competitive binding assays. Below are detailed methodologies for conducting such experiments.

Radioligand Competitive Binding Assay

This is a classic and widely used method to determine the affinity of a test compound for a receptor.

Objective: To determine the concentration of RU-40555 that inhibits 50% of the binding of a radiolabeled progestin (e.g., [³H]R5020) to the progesterone receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

Progesterone Receptor Source: Cytosolic extracts from tissues known to express high levels of PR, such as the uterus of estrogen-primed rabbits or human breast cancer cell lines (e.g., T47D, MCF-7).

-

Radioligand: A tritiated high-affinity progestin, such as [³H]promegestone (R5020).

-

Unlabeled Competitor (Test Compound): RU-40555 at various concentrations.

-

Reference Compound: Unlabeled progesterone or a known high-affinity ligand like R5020.

-

Assay Buffer: Tris-HCl buffer containing molybdate to stabilize the receptor.

-

Separation Method: Dextran-coated charcoal or filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Preparation of Receptor: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the progesterone receptors.

-

Incubation: In a series of tubes, incubate a fixed concentration of the progesterone receptor preparation with a fixed concentration of the radioligand ([³H]R5020).

-

Competition: To these tubes, add increasing concentrations of the unlabeled test compound (RU-40555). Include control tubes with no competitor (total binding) and tubes with a saturating concentration of a known unlabeled progestin to determine non-specific binding.

-

Equilibrium: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium (typically several hours to overnight).

-

Separation: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, rapidly filter the incubation mixture through glass fiber filters, which will trap the receptor-bound radioligand.

-

Quantification: Measure the radioactivity of the supernatant (if using charcoal) or the filters in a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Based Competitor Assay

This is a high-throughput, homogeneous assay format that measures the change in the polarization of fluorescent light.

Objective: To determine the IC50 of RU-40555 by measuring its ability to displace a fluorescently labeled progesterone ligand from the receptor.

Materials:

-

Recombinant human progesterone receptor ligand-binding domain (PR-LBD).

-

A fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green or PL Red).

-

Test compound (RU-40555).

-

Assay buffer.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Setup: In a microplate, add the PR-LBD and the fluorescent progesterone ligand to the assay buffer.

-

Competition: Add increasing concentrations of RU-40555 to the wells.

-

Incubation: Incubate the plate for a specified time to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. When the fluorescent ligand is bound to the larger receptor molecule, it tumbles slower in solution, resulting in a high fluorescence polarization value. When displaced by a competitor, the smaller, free fluorescent ligand tumbles faster, leading to a lower polarization value.

-

Data Analysis: Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The progesterone receptor mediates its biological effects through complex signaling pathways. Understanding these pathways is crucial for characterizing the functional consequences of RU-40555 binding.

Progesterone Receptor Signaling Pathway

Progesterone receptors are ligand-activated transcription factors that regulate gene expression.[1] The binding of an agonist like progesterone initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on the DNA. This, in turn, recruits coactivators and the transcriptional machinery to modulate the expression of target genes. Antagonists like RU-486 bind to the receptor but induce a different conformational change that prevents the recruitment of coactivators and may even recruit corepressors, thereby inhibiting gene transcription.[1]

Caption: Canonical progesterone receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive binding assay is a stepwise process designed to ensure accurate and reproducible results.

Caption: Workflow for a radioligand competitive binding assay.

Conclusion

While specific quantitative data on the progesterone receptor binding affinity of RU-40555 remains elusive in the public domain, its structural similarity to RU-486 suggests it likely possesses significant antagonist activity at this receptor. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the precise nature of RU-40555's interaction with the progesterone receptor. Further studies are warranted to fully elucidate its binding characteristics and functional consequences, which will be critical for a comprehensive understanding of its pharmacological profile and potential therapeutic applications.

References

Toripristone: A Deep Dive into a Selective Glucocorticoid Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Toripristone (developmental code name RU-40555) is a potent and selective antagonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. By presenting detailed quantitative data, experimental protocols, and visual representations of relevant pathways, this document serves as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the glucocorticoid system.

Introduction

Glucocorticoids (GCs) are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, and the stress response. Their actions are primarily mediated through the glucocorticoid receptor (GR), a ligand-inducible transcription factor. While glucocorticoid agonists are widely used for their anti-inflammatory and immunosuppressive properties, excessive or prolonged GC activity can lead to significant adverse effects. Consequently, there is substantial interest in the development of selective GR antagonists to mitigate these effects and treat conditions associated with hypercortisolism, such as Cushing's syndrome, and potentially other disorders like psychotic depression.

This compound (RU-40555) emerged as a promising candidate from a series of synthetic steroids developed for their antiglucocorticoid properties. Its pharmacological profile is similar to that of the well-characterized GR antagonist mifepristone (RU486); however, a key distinguishing feature of this compound is its lack of binding to α1-acid glycoprotein, a plasma protein that can influence the pharmacokinetics of mifepristone. This guide will delve into the technical details of this compound, providing a foundation for its further investigation and potential clinical application.

Mechanism of Action

This compound exerts its effects by competitively binding to the glucocorticoid receptor, thereby preventing the binding of endogenous glucocorticoids like cortisol. This antagonism at the receptor level blocks the downstream signaling cascades that are normally initiated by glucocorticoid binding.

Glucocorticoid Receptor Signaling Pathway

The canonical pathway for GR signaling involves the binding of a glucocorticoid to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and its translocation into the nucleus.[1] Once in the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression.[2]

This compound, as a competitive antagonist, binds to the GR but does not induce the conformational changes necessary for full receptor activation. While it does promote the translocation of the GR to the nucleus, the this compound-GR complex is transcriptionally inactive, effectively blocking the expression of glucocorticoid-responsive genes.[3]

Figure 1: Glucocorticoid Receptor Signaling Pathway and the antagonistic action of this compound.

Pharmacological Profile

The pharmacological profile of this compound is defined by its high affinity and selectivity for the glucocorticoid receptor.

Binding Affinity and Selectivity

Quantitative data on the binding affinity of this compound for various steroid receptors is crucial for understanding its selectivity profile.

| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (%) | Reference |

| Glucocorticoid Receptor (GR) | This compound | 2.4 | 100 | [3] |

| Dexamethasone | - | - | ||

| Progesterone Receptor (PR) | This compound | - | - | |

| Progesterone | - | - | ||

| Androgen Receptor (AR) | This compound | - | - | |

| Testosterone | - | - | ||

| Mineralocorticoid Receptor (MR) | This compound | - | - | |

| Aldosterone | - | - |

In vivo studies in adrenalectomized rats have demonstrated the selectivity of this compound for the GR. Acute treatment with this compound (10-30 mg/kg) selectively decreased the availability of GR binding sites in the hippocampus and pituitary, with no significant effect on mineralocorticoid receptor (MR) binding.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the glucocorticoid receptor.

Materials:

-

[³H]-Dexamethasone (radioligand)

-

This compound (test compound)

-

Cell lysates or purified receptor preparations expressing the glucocorticoid receptor

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Incubation: A constant concentration of [³H]-Dexamethasone is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Dexamethasone (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Figure 2: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based assay is used to determine the functional activity (agonist or antagonist) of a compound.

Objective: To determine the GR antagonist activity of this compound.

Materials:

-

A human cell line (e.g., HeLa or HEK293) stably or transiently transfected with:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a glucocorticoid-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Dexamethasone (a GR agonist)

-

This compound (test compound)

-

Cell culture medium and reagents

-

Lysis buffer

-

Substrate for the reporter enzyme (e.g., luciferin for luciferase)

-

Luminometer or spectrophotometer

Protocol:

-

Cell Culture and Transfection: Cells are cultured and transfected with the GR expression vector and the reporter plasmid.

-

Treatment: The transfected cells are treated with:

-

Vehicle control

-

Dexamethasone alone (to induce reporter gene expression)

-

This compound alone (to test for agonist activity)

-

Dexamethasone in the presence of increasing concentrations of this compound (to test for antagonist activity).

-

-

Incubation: Cells are incubated for a sufficient period to allow for gene expression and protein synthesis.

-

Cell Lysis: The cells are lysed to release the reporter enzyme.

-

Enzyme Assay: The appropriate substrate is added to the cell lysate, and the enzyme activity (e.g., light production for luciferase) is measured.

-

Data Analysis: The ability of this compound to inhibit dexamethasone-induced reporter gene expression is quantified to determine its antagonist potency (IC50).

In Vivo Assessment of HPA Axis Effects

Animal models are used to evaluate the in vivo effects of GR antagonists on the hypothalamic-pituitary-adrenal (HPA) axis.

Objective: To assess the effect of this compound on the HPA axis in rats.

Animal Model: Adrenalectomized (ADX) rats are often used to eliminate the confounding effects of endogenous glucocorticoids.

Protocol:

-

Animal Preparation: Male rats are adrenalectomized and allowed to recover.

-

Drug Administration: ADX rats are treated with:

-

Vehicle control

-

This compound (e.g., 10-30 mg/kg, subcutaneously)

-

A GR agonist like dexamethasone (for comparison or to assess blockade).

-

-

Tissue Collection: At a specified time after treatment, animals are euthanized, and tissues of interest (e.g., hippocampus, pituitary) are collected.

-

Ex Vivo Receptor Binding: The availability of GR and MR binding sites in the collected tissues is measured using an ex vivo radioligand binding assay. A decrease in available binding sites for a specific radioligand indicates in vivo receptor occupancy by the administered compound.[2]

-

Functional Readouts: In intact animals, functional readouts can include measuring the blockade of dexamethasone-induced suppression of stress-induced corticosterone secretion.[2] Other parameters that can be assessed include changes in adrenal and thymus weight, as GR antagonists can prevent the thymic involution and adrenal atrophy caused by stress or exogenous glucocorticoids.

Figure 3: Workflow for an in vivo study of HPA axis effects.

Summary and Future Directions

This compound is a potent and selective glucocorticoid receptor antagonist with a pharmacological profile that warrants further investigation. Its key advantage over mifepristone appears to be its lack of binding to α1-acid glycoprotein, which may result in a more predictable pharmacokinetic profile.

To fully elucidate the therapeutic potential of this compound, further research is needed to:

-

Obtain a complete quantitative selectivity profile, including its binding affinities for the progesterone, androgen, and mineralocorticoid receptors.

-

Conduct comprehensive preclinical in vivo studies to evaluate its efficacy and safety in relevant animal models of diseases associated with hypercortisolism.

-

Perform clinical trials to assess its pharmacokinetics, pharmacodynamics, safety, and efficacy in humans.

This technical guide provides a solid foundation for these future endeavors by consolidating the available technical information on this compound. The detailed experimental protocols and visual aids are intended to facilitate the design and execution of new studies aimed at unlocking the full therapeutic potential of this promising GR antagonist.

References

- 1. T cells affect thymic involution during puberty by inducing regression of the adrenal reticularis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of RU28318 and RU40555 as selective mineralocorticoid receptor and glucocorticoid receptor antagonists, respectively: receptor measures and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiprogestogenic Effects of Toripristone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone (ZK 230211) is a synthetic steroid that acts as a potent antagonist of the progesterone receptor (PR). By competitively binding to this receptor, this compound effectively blocks the physiological effects of progesterone, a hormone crucial for the establishment and maintenance of pregnancy, as well as the regulation of the menstrual cycle. This technical guide provides a comprehensive overview of the antiprogestogenic effects of this compound, detailing its mechanism of action, pharmacokinetic profile, and efficacy as demonstrated in preclinical and clinical studies. The guide is intended to serve as a resource for researchers and professionals involved in the development of progesterone receptor modulators for various therapeutic applications.

Introduction

Progesterone, a key steroid hormone, exerts its biological effects by binding to the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The progesterone-PR complex regulates the expression of a wide array of genes involved in female reproductive functions. The development of progesterone receptor antagonists has opened up therapeutic possibilities for conditions such as uterine fibroids, endometriosis, and for contraception and medical termination of pregnancy.

This compound is a second-generation antiprogestin that exhibits a high affinity and selectivity for the progesterone receptor. Its mechanism of action is primarily through competitive inhibition of progesterone binding, leading to a blockade of progesterone-mediated downstream signaling pathways. This guide will delve into the technical details of this compound's pharmacology and its effects at the molecular, cellular, and organismal levels.

Mechanism of Action

This compound's primary mechanism of action is its competitive antagonism of the progesterone receptor. In the absence of a ligand, the PR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of the agonist, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.

This compound, as an antagonist, binds to the ligand-binding domain (LBD) of the PR with high affinity. This binding induces a distinct conformational change in the receptor compared to agonist binding. While the this compound-PR complex can still dimerize and translocate to the nucleus, its altered conformation prevents the effective recruitment of coactivators. Instead, it is thought to favor the recruitment of corepressors, which in turn inhibit the transcription of progesterone-responsive genes. This leads to the antiprogestogenic effects observed with this compound treatment.[1]

Signaling Pathway Diagram

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is limited in the public domain. However, preclinical studies in rats and monkeys provide some insights into its absorption, distribution, metabolism, and excretion. For comparative purposes, data for the structurally similar antiprogestin, mifepristone, is also presented.

Table 1: Preclinical Pharmacokinetic Parameters of Mifepristone

| Species | Dose | Cmax | AUC | Bioavailability | t1/2 | Reference(s) |

| Rat | 200 mg/kg (oral) | Slightly greater than human 600 mg dose | - | 39% | ~1 hr | [2] |

| Monkey | 90 mg/kg (oral) | ~1/16 of human 600 mg dose (160 ng/mL) | - | 15% | ~15 hrs | [2] |

| Human | 600 mg (oral) | 2.56 µg/mL | 106 µg.hr/mL | ~40% | 20-30 hrs | [2][3] |

Note: Due to the lack of specific public data for this compound, mifepristone data is provided for illustrative purposes as a related compound. Cmax = Maximum plasma concentration; AUC = Area under the curve; t1/2 = Half-life.

Mifepristone is known to be metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] It is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein.[2]

Quantitative Data on Antiprogestogenic Effects

The antiprogestogenic potency of this compound is determined by its binding affinity to the progesterone receptor and its ability to inhibit progesterone-induced responses in vitro and in vivo.

Table 2: In Vitro Progesterone Receptor Binding Affinity

| Compound | Receptor | IC50 / Ki | Assay Method | Reference(s) |

| Mifepristone | Progesterone Receptor (PR) | IC50: 0.025 nM | Radioligand Binding Assay | [4] |

| Mifepristone | Glucocorticoid Receptor (GR) | IC50: 2.2 nM | Radioligand Binding Assay | [4] |

| Mifepristone | Androgen Receptor (AR) | IC50: 10 nM | Radioligand Binding Assay | [4] |

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: A cytosol fraction containing progesterone receptors is prepared from the uteri of estrogen-primed immature female rabbits or from cells engineered to express the human progesterone receptor.

-

Radioligand: A radiolabeled progestin, such as [3H]-ORG 2058, is used as the tracer.

-

Competitive Binding: Constant amounts of the receptor preparation and the radioligand are incubated with increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Progesterone Receptor Competitive Binding Assay

Assessment of Endometrial Histology

This method is used to evaluate the in vivo effects of antiprogestins on the uterine lining.

Methodology:

-

Animal Model: Ovariectomized female rats or primates are often used.

-

Hormonal Priming: The animals are treated with estrogen to induce endometrial proliferation, followed by a combination of estrogen and progesterone to induce a secretory endometrium.

-

Treatment: A cohort of animals is treated with the test antiprogestin (e.g., this compound) concurrently with progesterone.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and their uteri are collected.

-

Histological Processing: The uterine tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Microscopic Examination: The endometrial sections are examined microscopically to assess various parameters, including glandular development, stromal decidualization, and vascular changes. The degree of antagonism of progesterone's effects is evaluated based on the histological appearance of the endometrium.

In Vitro Transcription Assay

This assay measures the ability of a compound to modulate progesterone receptor-mediated gene transcription.

Methodology:

-

Cell Culture: A suitable cell line that expresses the progesterone receptor (e.g., T47D breast cancer cells) is used.

-

Reporter Gene Construct: The cells are transfected with a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

-

Treatment: The transfected cells are treated with progesterone in the presence or absence of the test antiprogestin.

-

Cell Lysis and Reporter Assay: After the treatment period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: The ability of the antiprogestin to inhibit progesterone-induced reporter gene expression is quantified.

Conclusion

This compound is a potent progesterone receptor antagonist with significant potential for various therapeutic applications in gynecology and beyond. Its mechanism of action, centered on the competitive inhibition of progesterone binding and the subsequent modulation of gene expression, has been a subject of extensive research. While specific quantitative data for this compound remains somewhat limited in publicly accessible literature, the information available for structurally and functionally similar compounds like mifepristone provides a strong basis for understanding its pharmacological profile. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound. This technical guide serves as a foundational resource for scientists and clinicians working in this promising area of drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. Mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Action [chm.bris.ac.uk]

- 3. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]

- 4. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

Toripristone: A Technical Guide to its Application in Hypothalamic-Pituitary-Adrenal (HPA) Axis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a cornerstone of the neuroendocrine system, orchestrating the body's response to stress. Dysregulation of this intricate network is implicated in a multitude of pathological conditions, including metabolic disorders, autoimmune diseases, and psychiatric illnesses.[1] Glucocorticoids, the end-product of the HPA axis, exert their widespread effects through the glucocorticoid receptor (GR). Consequently, GR antagonists are invaluable tools for dissecting the nuances of HPA axis function and dysfunction. This technical guide focuses on Toripristone (RU-40555), a potent and selective GR antagonist, and its role in the scientific exploration of the HPA axis. While this compound was never marketed for clinical use, its utility in preclinical research provides a critical lens through which to understand glucocorticoid signaling.[1]

This compound: Mechanism of Action

This compound is a synthetic steroid that acts as a competitive antagonist of the glucocorticoid receptor.[2] Its high affinity for the GR allows it to effectively block the binding of endogenous glucocorticoids like cortisol (in humans) and corticosterone (in rodents).[2] This blockade disrupts the negative feedback loop of the HPA axis, leading to a compensatory increase in the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][4]

Interestingly, some studies have characterized this compound as a partial agonist. This is because, like the more extensively studied GR antagonist mifepristone (RU-486), this compound has been shown to induce the translocation of the GR from the cytoplasm into the nucleus.[5] However, once in the nucleus, the this compound-GR complex is unable to efficiently recruit the coactivators necessary for initiating gene transcription, thus effectively blocking the downstream effects of glucocorticoid signaling.[6]

Signaling Pathway of Glucocorticoid Receptor Antagonism by this compound

Caption: Mechanism of this compound at the Glucocorticoid Receptor.

Quantitative Data

Due to this compound's status as a research compound, publicly available quantitative data on its effects on HPA axis hormones are limited. However, its high selectivity for the glucocorticoid receptor has been documented. The following table summarizes available binding affinity data. For comparative purposes, data for the widely studied GR antagonist mifepristone is also included.

| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |

| This compound (RU-40555) | Glucocorticoid Receptor (GR) | 2.4 nM | Rat | [1] |

| Mifepristone (RU-486) | Glucocorticoid Receptor (GR) | 0.6 nM | Human | |

| Mifepristone (RU-486) | Progesterone Receptor (PR) | 1.0 nM | Human |

Note: Lower Ki values indicate higher binding affinity.

| Compound | Dose | Species | Effect on ACTH | Effect on Cortisol/Corticosterone | Reference |

| Mifepristone | 600 mg/day for 7 days | Human | Significant increase | Significant increase | [7] |

| Mifepristone | 10 mg/kg | Rat | Dampened response to stress | Increased basal levels | [1] |

Experimental Protocols

Detailed experimental protocols utilizing this compound are not extensively published. However, based on available literature, a general methodology for assessing its in vivo effects on the HPA axis can be outlined.

In Vivo Assessment of Glucocorticoid Receptor Occupancy by this compound

Objective: To determine the in vivo selectivity of this compound for the glucocorticoid receptor over the mineralocorticoid receptor.

Animal Model: Male adrenalectomized rats are used to eliminate the confounding effects of endogenous corticosterone.

Procedure:

-

Animal Preparation: Rats are adrenalectomized and allowed a recovery period.

-

Drug Administration: this compound is administered subcutaneously at doses ranging from 10-30 mg/kg.[2] A vehicle control group is also included.

-

Tissue Collection: One hour after administration, animals are euthanized, and the hippocampus and pituitary are dissected. These regions are chosen for their high expression of mineralocorticoid and glucocorticoid receptors, respectively.

-

Receptor Binding Assay: Ex vivo available mineralocorticoid and glucocorticoid receptor binding is measured using radioligand binding assays with ³H-aldosterone and ³H-dexamethasone, respectively.

-

Data Analysis: The displacement of the radioligands by this compound is quantified to determine the percentage of receptor occupancy at different doses.

Experimental Workflow for HPA Axis Reactivity Study

Caption: Workflow for an in-vivo HPA axis study using this compound.

Conclusion

This compound (RU-40555) serves as a valuable research tool for investigating the complexities of the hypothalamic-pituitary-adrenal axis. Its potent and selective antagonism of the glucocorticoid receptor allows for the precise dissection of glucocorticoid-mediated pathways. While comprehensive quantitative data and detailed experimental protocols in the public domain are limited, the available information, particularly when viewed in conjunction with data from the analogous compound mifepristone, underscores its utility in preclinical studies. For researchers in neuroendocrinology, pharmacology, and drug development, this compound remains a relevant compound for elucidating the role of glucocorticoid signaling in health and disease. Further research to fully characterize its in vivo pharmacodynamics would be of significant benefit to the scientific community.

References

- 1. Update on stress and depression: the role of the hypothalamic-pituitary-adrenal (HPA) axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of RU28318 and RU40555 as selective mineralocorticoid receptor and glucocorticoid receptor antagonists, respectively: receptor measures and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medical treatment of Cushing's syndrome: glucocorticoid receptor antagonists and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of the new glucocorticoid receptor antagonist ORG 34517 and RU486 (mifepristone) on glucocorticoid receptor nuclear translocation in the AtT20 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Persistent effects of mifepristone (RU-486) on cortisol levels in bipolar disorder and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Toripristone: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toripristone, also known by its developmental code name RU-40555, is a synthetic steroidal compound that exhibits potent antagonist activity at both the glucocorticoid receptor (GR) and the progesterone receptor (PR). Structurally similar to mifepristone (RU-486), this compound's unique pharmacological profile, particularly its high affinity for the GR, has made it a valuable tool in endocrinology research, specifically for studying the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and detailed experimental protocols for its characterization and use in research.

Chemical and Physical Properties

This compound is a yellow crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (8S,11R,13S,14S,17S)-17-Hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

| CAS Number | 91935-26-1 | |

| Molecular Formula | C₃₁H₃₉NO₂ | |

| Molecular Weight | 457.65 g/mol | |

| Melting Point | 192-194 °C | |

| Solubility | Soluble in methanol, ethanol, acetone, and chloroform. Sparingly soluble in water. | |

| pKa | Not available | |

| Binding Affinity (Ki) | 2.4 nM for the glucocorticoid receptor | |

| Appearance | Yellow crystalline powder |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from a commercially available steroid precursor. The following is a representative synthetic scheme.

Synthetic Scheme Overview

Caption: Overview of this compound Synthesis.

Experimental Protocol for Synthesis

Step 1: Ketalization of Estr-5(10),9(11)-diene-3,17-dione

-

Reactants: Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, p-toluenesulfonic acid.

-

Solvent: Toluene.

-

Procedure: A mixture of Estr-5(10),9(11)-diene-3,17-dione, 2,2-dimethyl-1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Alkynylation

-

Reactants: The product from Step 1, propynylmagnesium bromide (or propyne and a strong base like n-butyllithium).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure: To a solution of the ketal-protected steroid in anhydrous THF at 0°C under an inert atmosphere, a solution of propynylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is quenched by the slow addition of saturated ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.

Step 3: Epoxidation

-

Reactants: The product from Step 2, m-chloroperoxybenzoic acid (m-CPBA).

-

Solvent: Dichloromethane.

-

Procedure: To a solution of the alkynylated steroid in dichloromethane at 0°C, a solution of m-CPBA is added portion-wise. The reaction is stirred at 0°C and monitored by TLC. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude epoxide is purified by column chromatography.

Step 4: Grignard Reaction with 4-Bromo-N-isopropyl-N-methylaniline

-

Reactants: The epoxide from Step 3, 4-bromo-N-isopropyl-N-methylaniline, magnesium turnings, and a catalytic amount of cuprous chloride (CuCl).

-

Solvent: Anhydrous THF.

-

Procedure: The Grignard reagent is prepared by reacting 4-bromo-N-isopropyl-N-methylaniline with magnesium turnings in anhydrous THF. To a solution of the epoxide in anhydrous THF, the freshly prepared Grignard reagent and a catalytic amount of CuCl are added at a low temperature (e.g., -20°C). The reaction mixture is slowly warmed to room temperature and stirred until completion. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The product is purified by chromatography.

Step 5: Hydrolysis (Deprotection)

-

Reactants: The product from Step 4, hydrochloric acid.

-

Solvent: Acetone and water.

-

Procedure: The protected steroid is dissolved in a mixture of acetone and aqueous hydrochloric acid. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by recrystallization.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively binding to the intracellular glucocorticoid and progesterone receptors, thereby preventing the binding of their natural ligands, cortisol and progesterone, respectively. This antagonism blocks the downstream signaling cascades that are normally initiated by these hormones.

Glucocorticoid Receptor Antagonism

Upon entering the cell, glucocorticoids bind to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to the dissociation of HSPs and the translocation of the GR-ligand complex into the nucleus. In the nucleus, the complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the recruitment of coactivators and the initiation of gene transcription. This compound binds to the GR but does not induce the conformational change necessary for the recruitment of coactivators. Instead, it promotes a conformation that may recruit corepressors, thereby inhibiting the transcription of glucocorticoid-responsive genes. Some studies suggest that this compound can induce the nuclear translocation of the GR, indicating it may act as a partial agonist in certain contexts.

Toripristone (RU-40555): A Technical Guide for In Vitro Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone, also known as RU-40555, is a synthetic steroid derivative that has been identified as a potent antagonist of the glucocorticoid receptor (GR) and is also classified as a progesterone receptor (PR) antagonist. While its structural analog, Mifepristone (RU-486), has been extensively studied and is widely used in clinical settings, in vitro research data on this compound is less abundant. This technical guide synthesizes the available scientific literature on this compound, providing an overview of its mechanism of action, available quantitative data from in vitro studies, and relevant experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting in vitro experiments involving this compound. It is important to note that the body of published in vitro research specifically on this compound is limited, and some of its properties are inferred from comparative studies with Mifepristone.

Introduction

This compound (RU-40555) is a steroidal antagonist that shares a structural backbone with other well-known progesterone and glucocorticoid receptor modulators. Its primary utility in a research context lies in its ability to competitively inhibit the binding of endogenous ligands, such as progesterone and cortisol, to their respective receptors, thereby blocking their downstream signaling pathways. This makes this compound a valuable tool for investigating the roles of these hormonal axes in various physiological and pathological processes in a laboratory setting.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at both the progesterone and glucocorticoid receptors.

-

Glucocorticoid Receptor (GR) Antagonism: this compound competitively binds to the GR, preventing the binding of glucocorticoids like cortisol and synthetic analogs such as dexamethasone. This blockade inhibits the translocation of the GR to the nucleus and subsequent modulation of gene transcription. In vitro studies have shown that this compound is an effective GR antagonist, capable of inducing GR translocation to the nucleus itself, a characteristic shared with other antagonists like Mifepristone.[1]

-

Progesterone Receptor (PR) Antagonism: In silico docking studies have identified this compound as a synthetic antagonist of the progesterone receptor. By binding to the PR, this compound is predicted to block the effects of progesterone, a key hormone in reproductive processes and a factor in the growth of certain hormone-sensitive cancers.

In Vitro Quantitative Data

The available quantitative data for this compound from in vitro studies is limited. The following table summarizes the key findings from a comparative study in L929 mouse fibroblast cells.

| Parameter | Value | Cell Line | Receptor | Notes | Reference |

| Ki | 2.4 nM | L929 (mouse fibroblast) | Glucocorticoid Receptor (GR) | Competition binding assay with labeled dexamethasone. | [1] |

| GR Translocation | Similar to Mifepristone | L929 (mouse fibroblast) | Glucocorticoid Receptor (GR) | Induced significant GR translocation from the cytoplasm to the nucleus. | [1] |

| Inhibition of GR-mediated transcription | Equally potent as Mifepristone | L929 (mouse fibroblast) | Glucocorticoid Receptor (GR) | Inhibited dexamethasone-induced GR-mediated gene transcription. | [1] |

Experimental Protocols

Detailed, standardized in vitro protocols specifically for this compound are not widely published. However, based on the methodologies described in the cited literature, the following outlines can be adapted for research purposes.

Glucocorticoid Receptor Competitive Binding Assay

This protocol is based on the methodology used to determine the Ki of this compound for the GR in L929 cells.[1]

Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.

Materials:

-

L929 mouse fibroblast cells

-

Cell culture medium and supplements

-

Labeled dexamethasone (e.g., [3H]dexamethasone)

-

Unlabeled dexamethasone

-

This compound (RU-40555)

-

Scintillation fluid and counter

Methodology:

-

Culture L929 cells to confluency.

-

Prepare cell lysates (cytosolic fractions) containing the glucocorticoid receptors.

-

In a series of tubes, incubate a constant concentration of labeled dexamethasone with increasing concentrations of unlabeled this compound.

-

Include control tubes with labeled dexamethasone only (total binding) and labeled dexamethasone with a large excess of unlabeled dexamethasone (non-specific binding).

-

After incubation to reach equilibrium, separate bound from unbound ligand (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Analyze the data using a suitable software to determine the IC50, which can then be used to calculate the Ki value.

Glucocorticoid Receptor Translocation Assay

This protocol is based on the methods used to assess the effect of this compound on GR translocation.[1]

Objective: To visualize and quantify the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

L929 cells or other suitable cell line expressing GR

-

This compound (RU-40555)

-

Dexamethasone (as a positive control)

-

Primary antibody against GR

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Methodology:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or dexamethasone for a specified time.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow antibody entry.

-

Incubate with the primary antibody against GR.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of GR using a fluorescence microscope and quantify the nuclear vs. cytoplasmic fluorescence intensity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.

Caption: Mechanism of Glucocorticoid Receptor Antagonism by this compound.

Caption: General Workflow for In Vitro Characterization of this compound.

Conclusion and Future Directions

This compound (RU-40555) is a valuable research tool for studying the roles of the glucocorticoid and progesterone receptors in vitro. The available data, although limited, clearly demonstrate its potent GR antagonistic activity. Further research is warranted to fully characterize its in vitro pharmacological profile, including:

-

Comprehensive binding affinity studies for both progesterone receptor isoforms (PR-A and PR-B).

-

Determination of IC50 values in a broader range of cancer and normal cell lines.

-

Investigation of its effects on downstream signaling pathways and gene expression profiles.

-

Direct comparative studies with other selective progesterone and glucocorticoid receptor modulators.

A more thorough understanding of this compound's in vitro properties will enhance its utility as a specific probe for dissecting the complex signaling networks regulated by steroid hormones.

References

Unraveling the Molecular Impact of Toripristone: A Technical Guide to Affected Cellular Pathways

For Immediate Release

[City, State] – November 10, 2025 – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the cellular pathways significantly affected by Toripristone (also known as Mifepristone or RU-486) treatment. This compound is a synthetic steroid that functions as a competitive antagonist at the progesterone (PR) and glucocorticoid receptors (GR), leading to a cascade of downstream molecular events.[1][2][3][4] This document summarizes key quantitative data, provides detailed experimental protocols for pivotal studies, and visualizes the core signaling pathways modulated by this compound.

Core Mechanisms of Action: Progesterone and Glucocorticoid Receptor Antagonism

This compound's primary mechanism of action involves high-affinity binding to the intracellular progesterone and glucocorticoid receptors, which prevents the respective hormones from exerting their biological effects.[2][3] At the molecular level, this antagonism is characterized by this compound's interaction with a specific region of the receptor's ligand-binding pocket, inducing a conformational change that differs from that caused by agonist binding.[2] This alteration has significant consequences for subsequent steps in receptor function.[2]

The anti-progestational effects are a result of competitive inhibition at progesterone receptor sites.[5] This blockage leads to changes in the endometrium, making it unsuitable for the implantation and maintenance of an embryo.[3] In the context of breast cancer, blockade of progesterone signaling with the similar selective progesterone receptor modulator (SPRM) Telapristone Acetate (TPA) has been shown to decrease cell cycle progression from G2 to M phase by repressing genes that facilitate this transition.[6]

As a glucocorticoid receptor antagonist, this compound blocks the binding of cortisol to its receptor.[5] This does not decrease cortisol production; in fact, it can lead to a compensatory rise in ACTH and cortisol levels.[5][7] However, it mitigates the effects of excess cortisol, such as hyperglycemia, making it a treatment for Cushing's syndrome.[1][5][7]

Impact on Key Signaling Pathways

Beyond its direct receptor antagonism, this compound treatment has been demonstrated to modulate several critical intracellular signaling pathways, including the MAPK/ERK and IGF-1 pathways.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Treatment with this compound has been shown to induce the phosphorylation, and thereby activation, of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade.[8][9] This effect appears to be linked to its glucocorticoid antagonist activity.[8] In human uterine natural killer (uNK) cells, this compound-induced ERK activation leads to increased cytotoxicity, an effect that is reversible with cortisol.[8][10]

The activation of the ERK pathway by this compound is time-dependent, with peak phosphorylation observed at 30 minutes post-treatment in uNK cells.[9][10] This suggests a rapid, non-genomic signaling event. The diagram below illustrates the proposed mechanism of this compound-induced ERK activation.

References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Mifepristone? [synapse.patsnap.com]

- 4. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Progesterone receptor blockade in human breast cancer cells decreases cell cycle progression through G2/M by repressing G2/M genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mifepristone increases the cytotoxicity of uterine natural killer cells by acting as a glucocorticoid antagonist via ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation | PLOS One [journals.plos.org]

Toripristone: A Technical Guide to its Potential as a Radiotracer for Glucocorticoid Receptor Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toripristone, also known by its developmental code name RU-40555, is a potent and highly selective antagonist of the glucocorticoid receptor (GR). Its high binding affinity and specificity have led to its investigation and use as a potential radiotracer for the non-invasive imaging of GR distribution and density in vivo. This technical guide provides a comprehensive overview of this compound's properties, the rationale for its use in GR imaging, and detailed experimental methodologies for its evaluation. The information presented is intended to serve as a resource for researchers and professionals in the fields of nuclear medicine, oncology, neuroscience, and drug development who are interested in the visualization and quantification of glucocorticoid receptors.

Introduction to Glucocorticoid Receptor Imaging

The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response. Dysregulation of GR signaling is implicated in numerous pathologies, such as Cushing's syndrome, metabolic disorders, psychiatric conditions, and resistance to cancer therapies. The ability to non-invasively quantify GR expression and occupancy in vivo is therefore of significant interest for diagnosing and monitoring disease, as well as for developing targeted therapies.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive molecular imaging techniques that allow for the three-dimensional visualization and quantification of biological processes at the molecular level through the use of radiotracers. An ideal radiotracer for GR imaging should exhibit high affinity and selectivity for the receptor, favorable pharmacokinetic properties, and the ability to be labeled with a suitable radionuclide.

This compound as a Glucocorticoid Receptor Radiotracer Candidate

This compound has emerged as a promising candidate for a GR-targeted radiotracer due to its well-characterized pharmacological profile. It is a synthetic steroidal compound that functions as a pure antagonist at the GR, with a pharmacological profile similar to that of mifepristone (RU486).

In Vitro Binding Affinity

This compound demonstrates a high binding affinity for the glucocorticoid receptor. In competitive binding assays using the mouse fibroblast cell line L929, this compound effectively competed with radiolabeled dexamethasone, a potent GR agonist.

| Compound | Binding Affinity (Ki) | Cell Line | Reference Radioligand |

| This compound (RU-40555) | 2.4 nM | L929 | [³H]Dexamethasone |

| Table 1: In Vitro Binding Affinity of this compound for the Glucocorticoid Receptor.[1][2] |

Experimental Protocols

This section outlines the key experimental methodologies for the evaluation of a potential GR radiotracer like this compound. These protocols are based on standard practices in radiopharmaceutical development and preclinical imaging.

Radiosynthesis of this compound

The development of a radiolabeled version of this compound, for instance, [¹⁸F]this compound or [¹¹C]this compound, would be the first critical step. The synthesis would likely involve a multi-step process to introduce the radionuclide onto the this compound molecule without compromising its binding affinity. A hypothetical radiosynthesis workflow is presented below.

Protocol for Radiosynthesis (Hypothetical):

-

Precursor Synthesis: A suitable precursor molecule of this compound, amenable to radiolabeling, would first need to be synthesized and characterized.

-

Radiolabeling Reaction: The precursor would be reacted with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]), under optimized reaction conditions (e.g., temperature, solvent, reaction time).

-

Purification: The crude reaction mixture would be purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate the radiolabeled this compound from unreacted precursors and byproducts.

-

Quality Control: The final product would undergo rigorous quality control tests to determine its radiochemical purity, specific activity, and stability before being formulated for in vivo administration.

In Vitro Evaluation

3.2.1. Competitive Binding Assay

This assay is performed to determine the binding affinity (Ki) of the non-radiolabeled compound.

-

Cell Culture: L929 mouse fibroblast cells, which endogenously express the glucocorticoid receptor, are cultured to confluency.

-

Cell Lysis: The cells are harvested and lysed to prepare a cytosolic fraction containing the GR.

-

Incubation: Aliquots of the cytosol are incubated with a fixed concentration of a radiolabeled GR ligand (e.g., [³H]dexamethasone) and varying concentrations of the competitor compound (unlabeled this compound).

-

Separation: Bound and free radioligand are separated using a suitable method, such as filtration or charcoal dextran adsorption.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki is calculated.

3.2.2. Autoradiography

Autoradiography can be used to visualize the distribution of GR in tissue sections.

-

Tissue Preparation: Brain or other target tissues are harvested from an appropriate animal model, frozen, and sectioned using a cryostat.

-

Incubation: The tissue sections are incubated with a solution containing the radiolabeled this compound.

-

Washing: The sections are washed to remove non-specifically bound radiotracer.

-

Exposure: The labeled tissue sections are apposed to a phosphor imaging plate or autoradiographic film.

-

Imaging: The resulting image shows the distribution of the radiotracer, and by extension, the GR, in the tissue.

In Vivo Evaluation

3.3.1. Biodistribution Studies

These studies are essential to understand the uptake, distribution, and clearance of the radiotracer in a living organism.

-

Animal Model: Healthy rodents (e.g., mice or rats) are typically used.

-

Radiotracer Administration: A known amount of the radiolabeled this compound is administered, usually via intravenous injection.

-

Time-Course Study: At various time points post-injection, animals are euthanized.

-

Tissue Harvesting: Organs and tissues of interest (e.g., brain, liver, kidneys, muscle, blood) are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Expression: The data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).